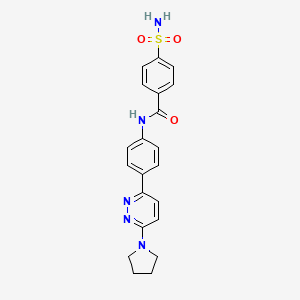
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用
Melanin-Concentrating Hormone Receptor-1 Antagonists Derivatives of pyrrolidin-yl-pyridazin-3-yl amines, closely related to the chemical structure , have been identified as potent and functionally active melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. These compounds, including one with a Ki value of 2.3 nM, have shown good oral bioavailability and in vivo efficacy in rat models (Huang et al., 2005).
Integrin Inhibitors for Idiopathic Pulmonary Fibrosis A series of pyrrolidin-1-yl butanoic acids, synthesized via a diastereoselective route, were screened for affinity against various integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. This research led to the discovery of compounds with high affinity and selectivity for the αvβ6 integrin, which are potential therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Histamine H3 Receptor Inverse Agonists Optimization of a novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists led to the identification of a compound (CEP-26401, irdabisant) as a potential treatment for attentional and cognitive disorders. This compound displayed high affinity and selectivity, ideal pharmaceutical properties for a CNS drug, and minimal metabolism in liver microsomes across multiple species (Hudkins et al., 2011).
Phosphodiesterase 10A (PDE10A) Inhibitors A novel pyridazinone-based series was synthesized as phosphodiesterase 10A inhibitors. Through optimization and structure-based drug design, a compound with potent inhibitory activity and excellent selectivity was identified. This compound showed high brain penetration in mice and suppressed phencyclidine-induced hyperlocomotion, making it a candidate for the treatment of schizophrenia (Kunitomo et al., 2014).
Orally Active Src Kinase Inhibitors The identification of potent, orally active Src inhibitors with desirable pharmacokinetic properties and demonstrated activity in human tumor cell lines and animal models of tumor growth highlights another application area. These compounds are significant in cancer research and therapy (Noronha et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c22-30(28,29)18-9-5-16(6-10-18)21(27)23-17-7-3-15(4-8-17)19-11-12-20(25-24-19)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H,23,27)(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZGWKKXKGYALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-sulfamoylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone](/img/structure/B2451386.png)
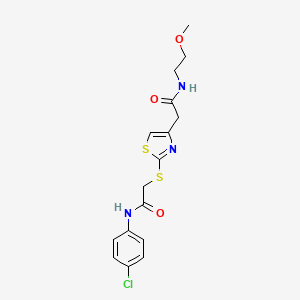
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2451388.png)
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2451389.png)
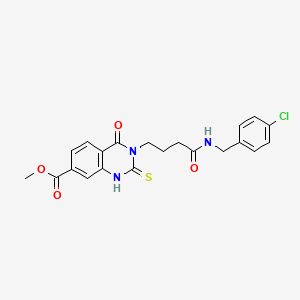
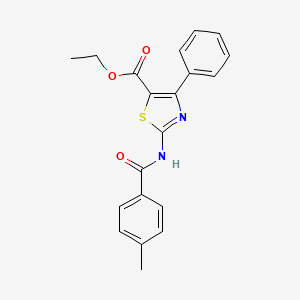

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2451397.png)
![3-((4-methyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2451399.png)
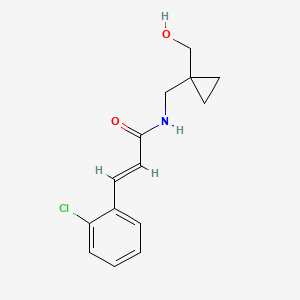

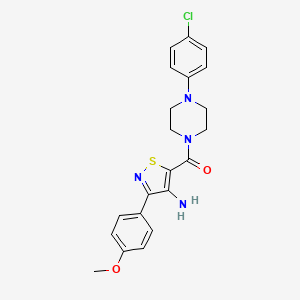
![2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2451403.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451406.png)